1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
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Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a dimethylisoxazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves multiple steps, each requiring specific reagents and conditionsThe final step typically involves the sulfonylation of the piperazine ring with the dimethylisoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in disease processes .
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: Another compound with a similar isoxazole group, known for its BRD4 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolo core, used in various medicinal chemistry applications.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their antimicrobial potential.
Uniqueness
What sets 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C15H19N3O3S, with a molecular weight of 319.39 g/mol. The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a pyrazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds incorporating pyrazole and oxazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated against various cancer cell lines at the National Cancer Institute (NCI), demonstrating promising cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .
Antimicrobial Activity
Compounds with similar structural features have shown antibacterial and antifungal activities. The sulfonamide functionality is particularly noted for its role in inhibiting bacterial growth by disrupting folate synthesis. In vitro studies report varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine and sulfonamide groups suggests potential inhibition of key enzymes involved in metabolic pathways. For example, acetylcholinesterase (AChE) inhibition has been observed in related compounds, which could lead to increased levels of acetylcholine in synaptic clefts .
- Cell Cycle Modulation : Compounds with similar structures have been shown to interfere with the cell cycle, leading to G1 or G2/M phase arrest in cancer cells, thereby preventing their proliferation .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on pyrazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard drugs .
- Another investigation focused on sulfonamide-containing compounds , reporting effective inhibition against urease and AChE, indicating potential for treating conditions like infections and neurodegenerative diseases .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)14-11-18-22-6-4-3-5-15(14)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPXQKREYPPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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